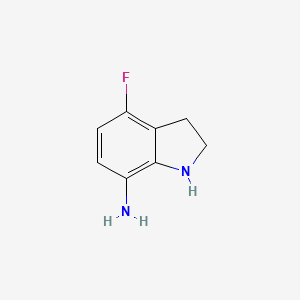

4-fluoro-2,3-dihydro-1H-indol-7-amine

Beschreibung

General Overview of the Dihydroindole Scaffold in Chemical Research

The dihydroindole, or indoline (B122111), scaffold is a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. This structural motif is a core component of numerous natural products, including various alkaloids, and serves as a versatile building block in synthetic organic chemistry. nih.govnih.gov The indole (B1671886) ring system and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. mdpi.commdpi.comresearchgate.net The structural versatility of the indoline nucleus allows for modifications at various positions, enabling the synthesis of diverse libraries of compounds with tailored properties. nih.gov

Significance of Fluorine in Organic Chemistry and Fluorinated Heterocyclic Systems

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element and is relatively small in size. tandfonline.comsoci.org These characteristics lead to several advantageous effects when fluorine is incorporated into a molecule, including:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the molecule's half-life. tandfonline.comomicsonline.orgbohrium.com

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through cell membranes, potentially improving its bioavailability. numberanalytics.comnumberanalytics.com

Modulation of Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, affecting their ionization state and biological interactions. soci.orgbohrium.com

Improved Binding Affinity: The substitution of hydrogen with fluorine can lead to more favorable interactions with biological targets. tandfonline.com

The strategic incorporation of fluorine has become a common practice in medicinal chemistry, with a significant percentage of pharmaceuticals and agrochemicals containing this element. numberanalytics.comsoci.org Fluorinated heterocyclic compounds, in particular, are a rapidly growing class of molecules with applications in pharmaceuticals, materials science, and agriculture. acs.orgnih.gove-bookshelf.de

Contextualization of 4-Fluoro-2,3-dihydro-1H-indol-7-amine within Dihydroindole and Fluorinated Amine Research

This compound combines the structural features of a dihydroindole scaffold with the unique properties imparted by a fluorine atom and an amine group. The fluorine at the 4-position of the indoline ring is expected to influence the electronic properties of the aromatic ring and the basicity of the amine group at the 7-position. This specific substitution pattern makes it an interesting candidate for various research applications. The presence of both a fluorine atom and an amino group on the dihydroindole core provides multiple points for further chemical modification, allowing for the creation of a diverse range of derivatives.

Historical Development of Indoline and Fluorinated Indole Synthesis Methodologies

The synthesis of indoles and their derivatives has a rich history, dating back to the 19th century with the work of Adolf von Baeyer on the reduction of oxindole (B195798) to indole. wikipedia.org One of the most classic and enduring methods is the Fischer indole synthesis, developed in 1883. wikipedia.org Over the years, numerous other methods have been developed, including the Madelung synthesis, which involves the intramolecular cyclization of N-phenylamides. wikipedia.org

More contemporary approaches often utilize transition-metal-catalyzed reactions, such as palladium-catalyzed C-H activation, to construct the indole or indoline core. nih.gov These modern methods offer greater efficiency and flexibility, allowing for the synthesis of a wider variety of substituted indoles. rsc.orgnih.gov The synthesis of fluorinated indoles and indolines often involves the use of specialized fluorinating reagents or starting with pre-fluorinated precursors. ugr.es

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2,3-dihydro-1H-indol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPADGWPMFRMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CC(=C21)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2,3 Dihydro 1h Indol 7 Amine and Analogues

Retrosynthetic Analysis of the 4-Fluoro-2,3-dihydro-1H-indol-7-amine Core

A retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials.

The primary structure of this compound consists of a dihydropyrrole ring fused to a benzene (B151609) ring, which is substituted with both a fluorine atom and an amino group. The key strategic disconnections involve the formation of the heterocyclic indoline (B122111) ring.

A common and effective strategy for forming the indoline ring is through an intramolecular cyclization. This leads to the identification of a key precursor: a suitably substituted 2-ethylaniline derivative. For the target molecule, this would be a 1-(2-aminoethyl)-3-fluoro-2,6-diaminobenzene. However, a more synthetically accessible precursor is often a 2-ethyl-3-fluoro-6-nitroaniline derivative. The indoline ring can then be formed via reductive cyclization, where the nitro group is reduced to an amine, which subsequently undergoes an intramolecular reaction with the ethyl side chain (or a derivative thereof).

Further disconnection of this precursor points towards a 1-ethyl-2-fluoro-3,5-dinitrobenzene intermediate. This highlights a common synthetic strategy where the functional groups are introduced sequentially onto a simple benzene starting material. The ethyl group can be introduced via Friedel-Crafts or cross-coupling reactions, while the nitro and fluoro groups can be installed through electrophilic aromatic substitution and diazotization-fluorination sequences (e.g., Balz-Schiemann reaction), respectively.

Key Retrosynthetic Precursors:

2-Ethyl-3-fluoro-6-nitroaniline

1-(2-Haloethyl)-2-fluoro-3-nitrobenzene

2-Fluoro-6-nitrotoluene

Early-Stage Fluorination: This approach involves using a fluorinated starting material, such as a fluorinated benzene or toluene derivative. This is often the most straightforward method, as it avoids potentially harsh fluorination conditions on more complex, functionalized intermediates. For instance, the synthesis can commence from 2-fluoro-6-nitrotoluene, where the fluorine atom is already positioned correctly. This precursor can then be elaborated to build the indoline ring.

Late-Stage Fluorination: This strategy involves introducing the fluorine atom at a later step in the synthesis, often onto a pre-formed indoline or indole (B1671886) core. This approach is highly desirable for creating diverse analogues for structure-activity relationship (SAR) studies. Methods for late-stage fluorination include:

Electrophilic Fluorination: Using reagents like N-Fluorobenzenesulfonimide (NFSI) to directly fluorinate the aromatic ring. This often requires directing groups to achieve the desired regioselectivity.

Nucleophilic Fluorination: The halogen-exchange (HalEx) process on an aryl halide can be employed, though it may require harsh conditions.

C-H Activation: Modern transition-metal-catalyzed C-H activation/fluorination offers a powerful tool for late-stage modification, in principle allowing for the direct conversion of a C-H bond to a C-F bond.

The choice between early and late-stage fluorination depends on the availability of starting materials, the tolerance of other functional groups to fluorination conditions, and the desired regioselectivity.

Established Synthetic Routes to 2,3-Dihydro-1H-indoles and Fluorinated Analogues

Several robust methods have been developed for the synthesis of the indoline core. These can be broadly categorized into reductive cyclizations, palladium-catalyzed reactions, and multicomponent reactions.

Reductive cyclization is a classic and widely used method for constructing the indoline ring system. This approach typically involves the reduction of a nitro group on an aromatic ring that is ortho-substituted with a two-carbon side chain capable of cyclizing.

One common variant is the reductive cyclization of 2-nitrostyrene derivatives. The nitro group is reduced to an amine, which then participates in an intramolecular cyclization. A prominent method involves the use of iron powder in acidic media (e.g., Fe/HCl) to reduce a nitro group, which can trigger the cyclization. nih.gov For instance, the Michael addition of indole to a nitrochalcone, followed by reductive cyclization of the resulting indolylnitrochalcone intermediate using Fe/HCl, yields 4-indolylquinoline derivatives. nih.gov Palladium catalysts in conjunction with carbon monoxide have also been effectively used to mediate the reductive cyclization of 2-nitrostyrenes to form indoles. nih.gov

| Method | Precursor Type | Reagents/Catalyst | Key Features |

| Fe/HCl Reduction | Indolylnitrochalcones | Fe, HCl | Classical, cost-effective method for nitro group reduction leading to cyclization. nih.gov |

| Palladium-Catalyzed Cyclization | 2,3-Dinitro-1,4-dialkenylbenzenes | Pd(OAc)₂, PPh₃, CO | Efficient for double reductive cyclization to form fused indole systems. nih.gov |

| Catalytic Hydrogenation | o-Nitrophenylethanol derivatives | H₂, Pd/C | Clean reduction of the nitro group and subsequent cyclization. |

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering powerful methods for both the construction and functionalization of the indoline skeleton. researchgate.netnih.gov

Indoline Ring Formation: Palladium catalysts can facilitate the intramolecular amination of C-H bonds to form the indoline ring. For example, a palladium-catalyzed C(sp³)–H amination has been developed where 1-(tert-butyl)-2-iodobenzene derivatives undergo C–H activation to form palladacycles, which are then aminated to yield 3,3-disubstituted indolines. acs.orgacs.org Another approach involves the intramolecular amination of N-acetyl 2-aminobiphenyls to generate carbazoles, a related heterocyclic system. nih.gov

Functionalization of the Indoline Core: Palladium catalysis is also used for the late-stage functionalization of pre-formed indoline rings. A notable example is the directed C7-acetoxylation of indolines using a palladium catalyst with an amide directing group. nsf.gov This regioselective C-H functionalization allows for the introduction of an oxygen functionality at a specific position on the indoline aromatic ring. nsf.gov

| Reaction Type | Substrate | Catalyst System | Product |

| Intermolecular C(sp³)–H Amination | 1-(tert-Butyl)-2-iodobenzene | Pd(OAc)₂ | 3,3-Disubstituted Indoline acs.orgacs.org |

| Intramolecular C-H Amination | N-substituted 2-alkenylanilines | Pd(OAc)₂ | Substituted Indoles/Indolines researchgate.net |

| C7-H Acetoxylation | N-Acyl Indolines | Pd(OAc)₂ | C7-Acetoxylated Indoline nsf.gov |

| Buchwald-Hartwig Amination | 4-Chloro-7-azaindole | RuPhos Pd G2 | 4-Amino-7-azaindole nih.gov |

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govarkat-usa.org

Several MCRs have been developed for the synthesis of indole and related heterocyclic cores. The Ugi-tetrazole four-component reaction (UT-4CR) has been employed in a two-step sequence to produce highly substituted 2-tetrazolo indoles. rsc.orgnih.gov This approach involves the reaction of an aniline (B41778), an isocyanide, an aldehyde, and trimethylsilyl azide, followed by an acidic ring closure to form the indole ring. nih.gov

Another powerful MCR is the Petasis boronic acid-Mannich reaction, which can be used for C-C bond formation on the indole nucleus. acs.org A visible-light-induced multicomponent tandem cyclization of o-alkenyl aromatic isocyanides with fluorinated alcohols and sulfur ylides has also been reported as an efficient method for constructing 3-fluoroalkyl-substituted indoles. acs.org

| Reaction Name | Components | Key Features |

| Ugi-Tetrazole Reaction | Aniline, Isocyanide, Aldehyde, TMSN₃ | Two-step sequence to produce highly substituted indoles. rsc.orgnih.gov |

| Petasis Reaction | Indole, Glyoxylic acid, Boronic acid | Forms α-(N-substituted indole)carboxylic acids. acs.org |

| Visible-Light-Induced MCR | o-Alkenyl aromatic isocyanide, Fluorinated alcohol, Sulfur ylide | Direct synthesis of 3-fluoroalkyl-substituted indoles. acs.org |

Synthesis from Halogenated Phenol and Aniline Derivatives

A versatile approach to constructing the indole scaffold, which can then be reduced to the dihydroindole, begins with readily available halogenated phenols and anilines. One notable strategy involves the synthesis of 4-halo-1H-indoles from 2,3-dihalophenol precursors. rsc.orgrsc.org This method hinges on two critical transformations: a Smiles rearrangement and a subsequent cyclization.

The process typically begins with the conversion of a 2,3-dihalophenol into a 2-aryloxy-2-methylpropanamide intermediate. rsc.org This intermediate, when treated with a base, undergoes an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement to furnish a N-(2,3-dihaloaryl)-2-hydroxy-2-methylpropanamide. rsc.orgnsf.gov This effectively transforms the phenol derivative into an aniline derivative.

Specific Approaches for this compound

Synthesizing the specific target molecule, this compound, requires precise control over the introduction of both the fluorine atom at the C4 position and the amine group at the C7 position.

Synthesis from Fluorinated Phenylhydrazine (B124118) or Anilines

The Fischer indole synthesis is a foundational and widely used method for constructing the indole ring, which serves as a direct precursor to dihydroindoles. alfa-chemistry.comwikipedia.orgtaylorandfrancis.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgjk-sci.com

To synthesize a 4-fluoroindole (B1304775) derivative, a correspondingly substituted fluorinated phenylhydrazine is required. For instance, a (3-fluorophenyl)hydrazine derivative could be reacted with a suitable carbonyl compound. The reaction proceeds through several key steps:

Formation of the phenylhydrazone.

Tautomerization to an ene-hydrazine intermediate.

A nsf.govnsf.gov-sigmatropic rearrangement that disrupts the aromaticity of the benzene ring.

Cyclization and subsequent elimination of ammonia (B1221849) to re-aromatize the system and form the final indole product. wikipedia.orgjk-sci.com

An alternative approach starts with a substituted aniline. For example, 2-fluoro-6-nitrotoluene can be used as a starting material. This compound can undergo condensation followed by a reductive cyclization, where the nitro group is reduced to an amine that subsequently participates in ring formation to yield the 4-fluoroindole core. Once the 4-fluoroindole is formed, the C2-C3 double bond can be selectively reduced to afford the 4-fluorodihydroindole scaffold.

Directed Fluorination Strategies on Dihydroindole Scaffolds

An alternative to building the scaffold with the fluorine atom already in place is to introduce it at a later stage onto a pre-formed dihydroindole ring. This can be achieved through directed C-H fluorination, a modern synthetic tool that uses a directing group to guide a fluorinating reagent to a specific C-H bond.

While direct C-H fluorination of the dihydroindole C4 position is challenging, methodologies developed for other aromatic and heterocyclic systems provide a strategic blueprint. For instance, copper-catalyzed, auxiliary-assisted fluorination of C-H bonds has been demonstrated for benzoic acid and benzylamine derivatives. nih.gov In these cases, a directing group (like an 8-aminoquinoline amide) coordinates to the metal catalyst, positioning it to activate a specific ortho C-H bond for fluorination with an electrophilic fluorine source like Selectfluor. nih.govnih.gov

Applying this logic to a dihydroindole system would involve installing a suitable directing group, likely on the indole nitrogen (N1). This directing group would then steer a transition-metal catalyst or other fluorinating agent to the C7 or potentially the C4 position, depending on the geometry of the intermediate. Subsequent removal of the directing group would yield the desired 4-fluorodihydroindole.

| Catalyst System | Fluorine Source | Directing Group | Target Position | Reference |

| Palladium Catalysis | Electrophilic F+ | Pyridine | Ortho (β-sp2) | nih.gov |

| Copper(I) Iodide | AgF | 8-Aminoquinoline | Ortho (β-sp2/γ-sp2) | nih.gov |

| Metal-Free | Selectfluor | N-H of Oxindole (B195798) | C3 | nih.gov |

Methodologies for Amine Functionality Introduction at the C7 Position

Once the 4-fluorodihydroindole scaffold is obtained, the final key step is the introduction of the amine group at the C7 position. Two primary strategies are commonly employed for this transformation: nitration followed by reduction, and palladium-catalyzed cross-coupling.

Nitration and Reduction: This classic electrophilic aromatic substitution route involves treating the 4-fluorodihydroindole (typically with the N1 position protected, e.g., as an acetamide) with a nitrating agent, such as nitric acid in a suitable solvent. The directing effects of the existing substituents guide the nitro group to an available position on the aromatic ring. If selective C7 nitration is achieved, the resulting 7-nitro-4-fluorodihydroindole intermediate is then reduced. This reduction is commonly accomplished using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl) to yield the desired 7-amino product.

Buchwald-Hartwig Amination: A more modern and versatile approach is the Buchwald-Hartwig amination. wikipedia.orgnih.govlibretexts.org This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond. organic-chemistry.org The synthesis would first require the preparation of a 7-halo-4-fluorodihydroindole (e.g., 7-bromo-4-fluorodihydroindole). This halogenated intermediate can then be coupled with an ammonia equivalent, such as benzophenone imine followed by hydrolysis, or directly with ammonia using specialized catalyst systems. wikipedia.org This method is known for its broad substrate scope and high functional group tolerance, making it a powerful tool for late-stage amination. rug.nl

Reductive Amination Strategies for Dihydroindoles

Reductive amination is a highly effective method for converting a carbonyl group (an aldehyde or ketone) into an amine. masterorganicchemistry.comharvard.edu To apply this strategy to the synthesis of this compound, a precursor such as 4-fluoro-2,3-dihydro-1H-indol-7-one would be required.

The reaction proceeds in two main stages, which are often performed in a single pot:

Imine/Iminium Ion Formation: The ketone precursor reacts with an amine source, typically ammonia or an ammonium (B1175870) salt (e.g., ammonium acetate), under mildly acidic conditions to form an intermediate imine, which exists in equilibrium with its protonated iminium ion form.

Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the iminium ion to the corresponding amine.

A key aspect of this one-pot procedure is the choice of reducing agent. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal because they are selective for the protonated iminium ion over the starting ketone, preventing premature reduction of the carbonyl group. masterorganicchemistry.comharvard.educommonorganicchemistry.com More advanced, metal-free methods utilize a Hantzsch ester for transfer hydrogenation, activated by a thiourea (B124793) catalyst. organic-chemistry.org This strategy provides a direct and efficient pathway to the target primary amine from a ketone precursor.

| Reducing Agent | Typical Solvent | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Stable in protic solvents; toxic cyanide byproduct. commonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Moisture sensitive; avoids cyanide; generally effective. commonorganicchemistry.com |

| Hantzsch Ester / Thiourea | Various | Biomimetic, metal-free transfer hydrogenation. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Pd, Pt) | Various | Can be used, but may reduce other functional groups. |

Advanced Synthetic Strategies for the Dihydroindole Motif

Beyond classical approaches, several advanced strategies have been developed for the construction of the dihydroindole core, enabling the synthesis of complex and highly functionalized molecules.

A reductive interrupted Fischer indolization has been developed for the rapid assembly of complex dihydroindole-containing alkaloids. acs.org This cascade sequence generates a pentacyclic intermediate in a one-pot manner with high selectivity, demonstrating a powerful approach to building molecular complexity efficiently.

Dearomative rearrangements of indoles represent another cutting-edge strategy. For example, a diastereoselective indole-dearomative Cope rearrangement has been reported, driven by a combination of steric factors and conjugation events in the product. nih.gov This method transforms simple indole precursors into structurally complex dihydroindoles bearing vicinal stereocenters.

Photochemical methods also provide novel entry points to the dihydroindole scaffold. A photo-Nazarov cyclization of a 3-acylindole precursor can be used to construct the fused ring system found in many indole diterpenoids. nih.gov These advanced methods highlight the ongoing innovation in heterocyclic synthesis, providing powerful tools for accessing complex molecular architectures.

Transition Metal-Catalyzed Coupling Reactions for Ring Closure

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, making them indispensable in the synthesis of heterocyclic compounds like dihydroindoles. thermofisher.com A variety of metals, including palladium, copper, rhodium, iron, and nickel, are utilized in these reactions. researchgate.net

One prominent method is the Larock indole synthesis , which involves the palladium-catalyzed coupling of an o-haloaniline with an alkyne, followed by cyclization. mdpi.com This methodology has been extended to the synthesis of azaindoles from substituted pyridines and terminal alkynes. mdpi.com Other significant reactions include the Sonogashira, Heck, and Suzuki cross-couplings. mdpi.com For instance, the Sonogashira reaction, which couples terminal alkynes with aryl halides using a palladium catalyst, has been employed in the synthesis of azaindoles, where a subsequent ring closure is often mediated by a strong base or copper. mdpi.com

Copper catalysis is also noteworthy due to the metal's low cost and toxicity. mdpi.com Copper(I) salts can catalyze C-N coupling reactions, while copper(II) salts can act as oxidants in the oxidative cyclization of arylalkynes. mdpi.com An example is the synthesis of 3-arylindoles from 2-bromoarylaminoalkanes under Cu(I) catalysis. mdpi.com

Recent advancements have also focused on C-H activation as an alternative to traditional cross-coupling protocols for the construction of C-C and C-N bonds. mdpi.com For example, cobalt(III)-catalyzed intramolecular C-H activation of ortho-alkenylanilines has been shown to produce indoles efficiently. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions for Indole/Dihydroindole Synthesis

| Reaction Name | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Larock Indole Synthesis | Palladium | o-haloaniline, alkyne | Indole | mdpi.com |

| Sonogashira Coupling | Palladium/Copper | Amino-halopyridine, terminal alkyne | Azaindole | mdpi.com |

| Copper-Catalyzed Cyclization | Copper(I) | 2-bromoarylaminoalkane | 3-Arylindole | mdpi.com |

Stereoselective and Enantioselective Synthesis of Dihydroindoles

The development of stereoselective and enantioselective methods for the synthesis of dihydroindoles is crucial, as the stereochemistry of these molecules often dictates their biological activity. nih.gov While the construction of the indole core itself does not typically create a stereocenter, subsequent functionalization or the use of specific synthetic strategies can lead to chiral products.

A significant challenge in this area has been the development of catalytic asymmetric Fischer indolizations. snnu.edu.cn Historically, this reaction required harsh acidic conditions, making enantiocontrol difficult. snnu.edu.cn However, recent breakthroughs have demonstrated the potential for catalytic enantioselective versions. For example, the first catalytic asymmetric Fischer indolization was reported using a chiral phosphoric acid as the catalyst. snnu.edu.cn In one instance, a chiral phosphoric acid and ZnCl₂ were used as co-catalysts for the enantioselective Fischer indolization of arylhydrazines, producing ketone-containing indole derivatives with good to excellent enantioselectivities. snnu.edu.cn

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules containing the dihydroindole scaffold, such as spirooxindoles. nih.govnih.gov These methods often involve the reaction of an enolate or other nucleophile with an isatin-derived precursor, with the stereochemical outcome controlled by a chiral catalyst. nih.gov

Table 2: Enantioselective Synthesis of Indole Derivatives

| Reaction Type | Catalyst System | Substrates | Enantioselectivity (ee) | Reference |

|---|

Green Chemistry Approaches in Dihydroindole Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of dihydroindole synthesis, this involves developing protocols that use environmentally benign solvents, reduce waste, and employ recyclable catalysts. sjp.ac.lk

A key aspect of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. researchgate.net Performing reactions in water or under solvent-free conditions are highly desirable approaches. sjp.ac.lk

Solvent-free reactions can lead to improved yields, faster reaction rates, and simplified work-up procedures, thereby reducing waste. beilstein-journals.org For example, the Friedel-Crafts reaction between indoles and aldehydes has been successfully carried out under solvent-free conditions using various catalysts. beilstein-journals.org One protocol utilized sulfated zirconia nanoparticles as a catalyst at room temperature, affording bis(indolyl)methanes in excellent yields (84–95%). beilstein-journals.org

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Catalyst-free Henry reactions between isatin and nitroethane have been efficiently performed in water at room temperature to produce 3-hydroxy-3-nitromethylindolin-2-ones. sjp.ac.lk

Gold nanoparticles supported on titanium dioxide have been successfully used as a recyclable heterogeneous catalyst for the intramolecular hydroamination of alkynes to form indoles. mdpi.com The catalyst was recycled five times without a significant loss of efficiency. mdpi.com

Keggin-type heteropoly acids (HPAs) are another class of effective and recyclable green catalysts. ikm.org.my They possess strong Brønsted acidity and are thermally stable. ikm.org.my H₃PMo₁₂O₄₀ has been used as a catalyst for the one-pot synthesis of 1,1,3-triheteroaryl compounds from indoles and α,β-unsaturated carbonyl compounds in an ethanol/water medium. ikm.org.my The catalyst was reportedly reused at least four times with only a minor decrease in product yield. ikm.org.my

Table 3: Green Chemistry Approaches in Indole Synthesis

| Green Approach | Catalyst | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Sulfated Zirconia Nanoparticles | Friedel-Crafts of indoles and aldehydes | High yields, no organic solvent, room temperature | beilstein-journals.org |

| Aqueous Media | None (Catalyst-Free) | Henry reaction of isatin and nitroethane | Use of water, mild conditions | sjp.ac.lk |

| Heterogeneous Catalyst | Au/TiO₂ | Intramolecular hydroamination of alkynes | Recyclable catalyst (5 times) | mdpi.com |

Mechanistic Investigations of Key Reactions Involving 4 Fluoro 2,3 Dihydro 1h Indol 7 Amine

Reaction Kinetics and Rate-Determining Steps in Dihydroindole Formation Pathways

The synthesis of the 2,3-dihydroindole core, also known as an indoline (B122111), typically involves the formation of a five-membered nitrogen-containing ring fused to a benzene (B151609) ring. While specific kinetic data for the formation of 4-fluoro-2,3-dihydro-1H-indol-7-amine is not extensively documented in publicly available literature, the kinetics and rate-determining steps can be inferred from analogous dihydroindole and indole (B1671886) syntheses.

Common pathways to dihydroindoles include the reduction of corresponding indoles or the cyclization of appropriately substituted anilines. In the case of cyclization pathways, the rate-determining step is often the intramolecular ring-closing event. For instance, in syntheses starting from a substituted o-alkenylaniline, the initial steps might involve the formation of a reactive intermediate, such as a radical cation via a single-electron transfer (SET) mechanism, which then undergoes cyclization. whiterose.ac.uk

The presence of a fluorine atom at the 4-position can influence the reaction kinetics. The strong electron-withdrawing nature of fluorine can affect the nucleophilicity of the aniline (B41778) nitrogen and the electron density of the aromatic ring, thereby modulating the rate of cyclization. In many multi-step organic reactions, the formation of a key intermediate, such as a Meisenheimer complex in nucleophilic aromatic substitution, is often the rate-determining step. libretexts.org

A hypothetical reaction pathway for the formation of a dihydroindole from a fluorinated aniline precursor might involve the following key steps, with potential rate-determining steps indicated:

| Step | Description | Potential Rate-Determining Factors |

| 1 | Activation of a precursor molecule (e.g., N-alkylation or acylation of a fluorinated aniline). | Steric hindrance and electronic effects on the aniline nitrogen. |

| 2 | Intramolecular cyclization. | (Likely Rate-Determining Step) Ring strain in the transition state, nucleophilicity of the attacking group, and electrophilicity of the carbon being attacked. |

| 3 | Rearomatization or subsequent reduction. | Stability of the intermediate and the strength of the reducing or oxidizing agent. |

Detailed Analysis of Catalyst Roles in Regio- and Stereoselectivity

Catalysts play a pivotal role in directing the outcome of chemical reactions, particularly in achieving high regio- and stereoselectivity. In the synthesis of substituted dihydroindoles, transition metal catalysts, such as those based on palladium, gold, and silver, are frequently employed. whiterose.ac.ukmdpi.comnih.gov

Regioselectivity: The regioselectivity in the formation of this compound is critical, ensuring the correct placement of the fluorine atom and the amino group. In cyclization reactions, the catalyst can influence which C-H or C-X bond is activated for ring formation. For instance, in palladium-catalyzed oxidative annulations of anilines with alkenes, the directing group on the aniline nitrogen plays a crucial role in determining the site of C-H activation and subsequent cyclization. mdpi.com The electronic properties of the fluorine substituent can also direct the regiochemical outcome.

Stereoselectivity: For dihydroindoles with stereocenters, achieving high stereoselectivity is a significant challenge. While this compound itself does not possess a stereocenter in the dihydroindole core unless substituted at the 2 or 3 position, the principles of stereocontrol are relevant for the synthesis of its derivatives. Chiral ligands coordinated to a metal catalyst can create a chiral environment around the active site, leading to the preferential formation of one enantiomer or diastereomer. For example, in catalytic hydrogenations or asymmetric cyclizations, the choice of chiral phosphine (B1218219) ligands can lead to high enantiomeric excesses.

The following table summarizes the potential roles of different types of catalysts in the synthesis of fluorinated dihydroindoles:

| Catalyst Type | General Role in Dihydroindole Synthesis | Impact on Regio- and Stereoselectivity |

| Palladium | C-H activation, cross-coupling reactions, and cyclization. mdpi.com | Can control regioselectivity through the use of directing groups. Chiral ligands can induce stereoselectivity. |

| Gold | Activation of alkynes and allenes for nucleophilic attack. nih.gov | Can promote regioselective cyclizations of functionalized pyrroles or anilines. nih.gov |

| Silver | Promotes hydroamination and cyclization reactions. whiterose.ac.uk | Can catalyze intramolecular hydroamination with high regioselectivity. whiterose.ac.uk |

| Iodine(I)/Iodine(III) | Catalyzes fluorofunctionalization of dienes and alkenes. nih.govnih.gov | Enables regioselective 1,4-difluorination and hetero-difunctionalization. nih.govnih.gov |

Intramolecular Cyclization Mechanisms in Dihydroindole Synthesis

Intramolecular cyclization is a cornerstone of many synthetic routes to dihydroindoles. The specific mechanism of cyclization depends on the starting materials and reaction conditions.

One common strategy involves the cyclization of an N-substituted-2-haloaniline derivative. For instance, a Sonogashira coupling followed by a base-mediated cyclization is a known method for indole synthesis, which can be adapted for dihydroindoles. researchgate.net

Another approach is the intramolecular Diels-Alder (IMDA) reaction. A suitably functionalized aniline derivative containing a diene and a dienophile can undergo an IMDA reaction to form the dihydroindole ring system. nih.gov The mechanism involves a concerted [4+2] cycloaddition, and the regiochemistry is governed by the electronic nature of the substituents on the diene and dienophile.

A plausible mechanistic pathway for the intramolecular cyclization to form a 4-fluorodihydroindole could proceed via a radical mechanism, especially under photolytic or certain metal-catalyzed conditions. This could involve the formation of an aryl radical which then attacks a tethered alkene.

Aromatic Nucleophilic Substitution Mechanisms in Fluorinated Indole Systems

Aromatic nucleophilic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring, particularly one that is activated by electron-withdrawing groups. The fluorine atom in a fluorinated indole system can act as a leaving group in SNAr reactions, allowing for further functionalization.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.orgwikipedia.org

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate.

Elimination of the leaving group: The leaving group (fluoride ion) departs, and the aromaticity of the ring is restored.

The rate of SNAr reactions is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles generally react faster.

The nature of the leaving group: The C-F bond is very strong, making fluoride (B91410) a relatively poor leaving group compared to other halogens in some contexts. However, in SNAr, the high electronegativity of fluorine helps to stabilize the transition state leading to the Meisenheimer complex, often making fluoroarenes more reactive than their chloro- or bromo-analogs.

The substitution pattern on the aromatic ring: Electron-withdrawing groups, such as nitro groups, significantly accelerate the reaction by stabilizing the negatively charged intermediate. wikipedia.org

Recent studies have also proposed concerted SNAr mechanisms, where bond formation and bond breaking occur in a single step, particularly with more electron-rich aromatic systems. nih.gov

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating reaction mechanisms, elucidating transition state structures, and predicting reaction outcomes. Density Functional Theory (DFT) is a commonly used method to study the reaction pathways for the formation and functionalization of heterocyclic compounds. researchgate.net

For the synthesis of this compound, computational studies could be employed to:

Model reaction intermediates and transition states: This allows for the determination of activation energies and the identification of the rate-determining step in a proposed reaction mechanism.

Predict regioselectivity: By comparing the energies of different possible transition states, the most likely regioisomeric product can be predicted.

Understand the role of catalysts: Computational models can shed light on how a catalyst interacts with the substrates and influences the reaction pathway.

Investigate the effect of substituents: The electronic and steric effects of the fluorine atom and other substituents on the reactivity and selectivity of the reactions can be systematically studied.

For example, DFT calculations could be used to compare the energy barriers for different intramolecular cyclization pathways or to analyze the stability of the Meisenheimer complex in an SNAr reaction on a fluorinated indole precursor. Such computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic strategies. frontiersin.org

Derivatization Strategies and Synthetic Transformations of 4 Fluoro 2,3 Dihydro 1h Indol 7 Amine

Functionalization of the Primary Amine Group at C7

The primary amine at the C7 position of 4-fluoro-2,3-dihydro-1H-indol-7-amine is a key handle for introducing a variety of functional groups, significantly altering the molecule's physicochemical properties.

Acylation, Sulfonylation, and Carbamoylation Reactions

The nucleophilic nature of the C7-primary amine readily allows for acylation, sulfonylation, and carbamoylation reactions.

Acylation reactions are typically performed using acylating agents like acid chlorides or anhydrides in the presence of a base. For instance, the acetylation of amines with acetic anhydride (B1165640) is a common transformation. researchgate.netresearchgate.net While specific examples with this compound are not extensively documented in publicly available literature, general procedures involve the treatment of the amine with the acylating agent in a suitable solvent, often with a base such as sodium bicarbonate to neutralize the acid byproduct. researchgate.net

Sulfonylation introduces a sulfonyl group, often by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine. This reaction leads to the formation of a stable sulfonamide linkage. researchgate.net

Carbamoylation , the formation of carbamates, can be achieved through various methods, although specific examples for this particular indoline (B122111) are scarce.

| Reaction Type | Reagent Examples | General Conditions | Product Functional Group |

| Acylation | Acetic anhydride, Benzoyl chloride | Base (e.g., NaHCO₃), Aqueous or organic solvent | Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Base (e.g., Pyridine) | Sulfonamide |

| Carbamoylation | - | - | Carbamate |

Alkylation and Arylation of the C7 Amine

Direct N-alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, under carefully controlled conditions, mono-alkylation can be achieved.

Arylation of the C7 amine to form a diarylamine linkage is a transformation of significant interest in medicinal chemistry. Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, provide powerful tools for the formation of C-N bonds, though specific applications to this compound require further investigation.

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The reaction of the C7-primary amine with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors.

The synthesis of urea derivatives can be achieved by reacting the amine with an appropriate isocyanate. Similarly, thiourea derivatives are readily prepared by treating the amine with an isothiocyanate.

| Derivative | Reagent Type | General Reaction |

| Urea | Isocyanate | R-NH₂ + R'-N=C=O → R-NH-C(=O)-NH-R' |

| Thiourea | Isothiocyanate | R-NH₂ + R'-N=C=S → R-NH-C(=S)-NH-R' |

Modifications of the Indoline Nitrogen (N1)

The secondary amine of the indoline ring (N1) offers another site for synthetic elaboration, allowing for the introduction of various substituents or protecting groups.

N-Protection and N-Deprotection Strategies

To achieve selective reactions at the C7-amine, it is often necessary to first protect the more nucleophilic indoline nitrogen. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. fishersci.co.ukbldpharm.com

N-Boc Protection is typically accomplished by reacting the indoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. fishersci.co.uk

N-Boc Deprotection is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). fishersci.co.ukscribd.comcommonorganicchemistry.com This cleaves the Boc group, regenerating the free indoline nitrogen. The use of microwave irradiation can sometimes accelerate this deprotection process. scribd.com

| Strategy | Reagent(s) | General Conditions |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaHCO₃) | Room temperature or gentle heating in a suitable solvent (e.g., THF, ACN) fishersci.co.uk |

| N-Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) at room temperature fishersci.co.ukcommonorganicchemistry.com |

N-Alkylation and N-Acylation Reactions

Once the C7-amine is appropriately protected, the indoline nitrogen can be functionalized through alkylation or acylation.

N-Alkylation can be performed using alkyl halides in the presence of a base to introduce alkyl substituents at the N1 position.

N-Acylation of the indoline nitrogen can be achieved using acid chlorides or anhydrides, similar to the acylation of the C7-amine. This modification introduces an acyl group to the indoline ring system. The synthesis of 1-acyloxyindoles, for example, involves the acylation of a 1-hydroxyindole (B3061041) intermediate. nih.gov

Reactivity of the Fluoro-Substituted Aromatic Ring

The benzene (B151609) portion of the this compound molecule is adorned with three key features: a fluorine atom, an amino group, and the fused dihydro-pyrrole ring. These substituents dictate the reactivity of the aromatic ring, particularly in metalation and cross-coupling reactions.

Directed Ortho Metalation (DoM) Strategies Adjacent to Fluorine

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In the case of this compound, several groups could potentially direct metalation.

The amino group at the 7-position, after suitable protection (e.g., as a pivalamide (B147659) or carbamate), is a potent DMG. Similarly, the nitrogen of the indoline ring can also direct lithiation. The fluorine atom itself is considered a moderate directing group. organic-chemistry.org The interplay between these directing groups would determine the ultimate site of metalation. Given the strength of amide directing groups, it is plausible that a protected 7-amino group would selectively direct lithiation to the 6-position. However, the fluorine at position 4 could also direct a strong base to deprotonate the C5 position. The specific outcome would likely depend on the choice of protecting group, organolithium base, and reaction conditions. baranlab.orguwindsor.ca

Table 1: Examples of Directed Ortho Metalation on Substituted Aromatics This table presents examples of DoM on related aromatic systems to illustrate the principle.

| Directing Group | Aromatic Substrate | Base | Electrophile | Product | Reference |

| -NHPiv | N-pivaloylaniline | s-BuLi | DMF | 2-formyl-N-pivaloylaniline | uwindsor.ca |

| -F | Fluorobenzene | n-BuLi/TMEDA | (CH₃)₃SiCl | (2-fluorophenyl)trimethylsilane | baranlab.org |

| -OMe | Anisole | n-BuLi | CO₂ | 2-methoxybenzoic acid | wikipedia.org |

Cross-Coupling Reactions (e.g., C-F activation, if applicable)

Palladium-catalyzed cross-coupling reactions are fundamental in constructing C-C and C-heteroatom bonds. nih.gov The fluoro-substituted ring of this compound presents a potential handle for such transformations, primarily through the activation of the C-F bond. While C-F bonds are generally strong and less reactive than other carbon-halogen bonds, their activation is an area of active research. researchgate.netmdpi.com

Transition metal catalysts, particularly those based on palladium or nickel with specialized ligands, can facilitate the oxidative addition into a C-F bond, enabling Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions. researchgate.netmdpi.com For this compound, a cross-coupling reaction at the C4 position would likely require harsh conditions or highly specialized catalytic systems designed for C-F activation. It is also conceivable that the 7-amino group could be converted to a more reactive handle, such as a triflate or halide, to facilitate standard cross-coupling protocols.

Transformations of the Dihydroindole Ring System

The dihydroindole, or indoline, core of the molecule offers a different set of synthetic opportunities compared to the aromatic ring. Its reactivity is centered on the saturated five-membered ring containing a secondary amine.

Oxidation and Reduction Chemistry of the Dihydroindole Core

The dihydroindole core exists in a reduced state compared to its aromatic counterpart, indole (B1671886). Consequently, oxidation is a common transformation. The indoline ring can be oxidized to the corresponding indole. This rearomatization can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The product of such a reaction would be 4-fluoro-1H-indol-7-amine.

Conversely, while the dihydroindole ring is already a reduced form of indole, the benzene portion of the molecule could potentially undergo reduction under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, to yield a perhydroindole derivative. However, this would likely be a challenging and non-selective transformation.

Ring Expansion and Contraction Methodologies

The expansion of the five-membered pyrrole (B145914) ring in indoles and related systems to form six-membered rings like quinolines is a known transformation. nih.govnih.govquimicaorganica.org These reactions often proceed through the insertion of a single carbon atom, for instance from a carbene source. nih.govquimicaorganica.org For this compound, a related ring expansion of the indoline core could potentially lead to tetrahydroquinoline derivatives. Such a transformation would likely require initial modification of the indoline ring, for example, oxidation to an indolenine intermediate, which could then undergo rearrangement. nih.gov

Ring contraction of the indoline system is less common but could be envisioned through complex multi-step sequences, possibly involving oxidative cleavage and subsequent recyclization.

Table 2: Illustrative Ring Expansion Reactions of Indole Derivatives This table provides examples of ring expansion methodologies applied to indole scaffolds.

| Indole Derivative | Reagent(s) | Product Type | Reference |

| N-Alkylindole | Arylchlorodiazirine, hv | Quinolinium salt | nih.gov |

| 2-Halo-indole-tethered ynone | Thiol, HBr (in situ) | Functionalized quinoline (B57606) | nih.gov |

| 2-Substituted indole | 2-Nitroolefin, PPA | 2-Quinolone | rsc.org |

Dearomatization and Rearomatization Strategies of Indoles to Indolines and Vice-Versa

The interconversion between indoles and indolines is a fundamental transformation. As mentioned in section 4.4.1, the rearomatization of an indoline to an indole is an oxidative process. The reverse reaction, the dearomatization of an indole to an indoline, is a reduction.

Should one start with the corresponding indole, 4-fluoro-1H-indol-7-amine, its reduction to this compound could be achieved through various methods. Catalytic hydrogenation using catalysts like platinum oxide or palladium on carbon is a common approach. Other reducing agents, such as sodium cyanoborohydride in acidic media, can also selectively reduce the pyrrole ring of an indole to afford the indoline. The choice of reducing agent would be critical to avoid reduction of other functional groups on the aromatic ring.

Computational and Theoretical Studies of 4 Fluoro 2,3 Dihydro 1h Indol 7 Amine

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict stable conformations and provide a quantitative measure of a molecule's reactivity and stability.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used for geometry optimization, which is the process of finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For 4-fluoro-2,3-dihydro-1H-indol-7-amine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the most stable three-dimensional structure.

The geometry optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is found. The indoline (B122111) ring system, being non-aromatic in the dihydro portion, will exhibit a degree of puckering. Conformational analysis would explore the different possible puckering conformations of the five-membered ring and the orientation of the amino group to identify the global minimum on the potential energy surface.

Table 1: Predicted Geometrical Parameters of this compound (Exemplary Data) This table presents predicted data based on DFT calculations for analogous structures.

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (pyrrolidine ring) | ~1.46 Å |

| C-C Bond Length (aromatic ring) | ~1.39 - 1.41 Å |

| C-F Bond Length | ~1.36 Å |

| C-NH2 Bond Length | ~1.40 Å |

| C-N-C Bond Angle (pyrrolidine ring) | ~109° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. joaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and its electronic absorption properties. researchgate.netlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, is likely distributed over the aromatic ring and influenced by the electron-withdrawing fluorine atom. A smaller HOMO-LUMO gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths. researchgate.netlibretexts.org

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Exemplary Data) This table presents predicted data based on FMO analysis of analogous structures.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -5.2 eV |

| LUMO Energy | ~ -0.8 eV |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

In this compound, NBO analysis would reveal the nature of the C-F, C-N, and N-H bonds. It would also quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring, as well as the interactions between the amino group and the ring. These interactions are crucial for understanding the electronic effects of the substituents on the indoline core. The stabilization energy (E(2)) values from NBO analysis quantify the strength of these donor-acceptor interactions.

Table 3: Predicted NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Exemplary Data) This table presents predicted data based on NBO analysis of analogous structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (amino) | π*(C-C) (aromatic) | ~ 5.5 |

| π(C=C) (aromatic) | σ*(C-F) | ~ 1.2 |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are also instrumental in predicting spectroscopic data, which can then be compared with experimental results to confirm the structure and understand the vibrational and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H and ¹³C NMR)

NMR spectroscopy is a primary tool for determining the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. nih.gov DFT methods are commonly used to predict ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. nih.gov

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the dihydro-indole ring, and the protons of the amino group. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. Similarly, the ¹³C NMR spectrum would provide information about each unique carbon atom in the molecule. The predicted chemical shifts can be correlated with experimental data to confirm the molecular structure. mdpi.comyoutube.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Exemplary Data) This table presents predicted data based on NMR shift predictions for analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.2 | 115 - 140 |

| CH2 (indoline ring) | 2.8 - 3.5 | 25 - 45 |

| NH (indoline ring) | ~4.0 | - |

| NH2 (amino group) | ~3.5 | - |

| C-F | - | 150 - 160 |

Infrared (IR) and Raman Vibrational Spectroscopy Analysis

For this compound, the calculated IR and Raman spectra would show characteristic bands for the N-H stretching of the amino and indoline groups, C-H stretching of the aromatic and aliphatic portions, C-C stretching of the aromatic ring, and the C-F stretching vibration. The comparison of the calculated and experimental spectra can confirm the presence of these functional groups and provide confidence in the optimized molecular structure. researchgate.net

Table 5: Predicted ajor Vibrational Frequencies for this compound (Exemplary Data) This table presents predicted data based on vibrational analysis of analogous structures.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (amino) | 3350 - 3450 | Medium | Weak |

| N-H Stretch (indoline) | ~3300 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Medium |

| Aromatic C=C Stretch | 1580 - 1620 | Strong | Strong |

| N-H Bend | 1550 - 1650 | Strong | Medium |

UV-Visible (UV-Vis) Spectroscopy and Time-Dependent DFT (TD-DFT) for Electronic Transitions

The electronic absorption properties of this compound can be theoretically predicted and analyzed using Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical method is instrumental in understanding the transitions between molecular orbitals that give rise to the absorption bands observed in an experimental UV-Vis spectrum. TD-DFT calculations can elucidate the nature of these transitions, such as π–π* or n–π* transitions, and identify the specific orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The calculated electronic transitions typically involve the promotion of an electron from a filled orbital to an empty one. For aromatic systems like the indoline core, the primary absorptions in the UV-Vis region are generally due to π–π* transitions. The presence of the amino group's lone pair (n) introduces the possibility of n–π* transitions, which are typically weaker and may be solvent-dependent.

Table 1: Illustrative TD-DFT Data for a Substituted Indoline Derivative

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.15 | HOMO → LUMO (95%) |

| S0 → S2 | 285 | 0.08 | HOMO-1 → LUMO (80%) |

| S0 → S3 | 250 | 0.22 | HOMO → LUMO+1 (90%) |

Note: This table is illustrative and based on typical values for substituted indolines. The actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential. youtube.com

For this compound, the MEP map would highlight the influence of the substituents on the indoline ring. The amino group (-NH2) at the 7-position is a strong electron-donating group, which would create a region of high electron density (red) on the aromatic ring, particularly at the ortho and para positions relative to the amine. The fluorine atom at the 4-position, being highly electronegative, would create a region of positive potential (blue) in its immediate vicinity. The lone pair of electrons on the nitrogen of the amino group would also be a prominent site of negative potential.

Such maps are crucial for predicting how the molecule will interact with other species. For example, in the context of designing enzyme inhibitors, the MEP can identify regions that are likely to form hydrogen bonds or other non-covalent interactions with amino acid residues in a protein's active site. preprints.org Studies on substituted benzene (B151609) and indole (B1671886) derivatives have shown a strong correlation between MEP values and the effects of substituents on the aromatic system. preprints.orgnih.gov

Theoretical Insights into Reaction Mechanisms and Transition States for Derivatives

Computational chemistry provides a framework for investigating the mechanisms of chemical reactions involving derivatives of this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the most probable reaction pathway, including the structures of intermediates and transition states. This is particularly valuable for understanding the regioselectivity and stereoselectivity of reactions.

For instance, the synthesis of various substituted indolines and indoles has been studied computationally to elucidate the underlying mechanisms, such as photocatalyzed radical cyclizations or metal-catalyzed cross-coupling reactions. acs.orgnih.govnih.gov Theoretical calculations can determine the activation energies for different pathways, explaining why certain products are favored over others. In the case of this compound, theoretical studies could be employed to predict the outcomes of electrophilic aromatic substitution, N-alkylation, or other functionalization reactions. The electronic effects of the fluorine and amine groups would be critical in determining the reactivity and regiochemistry of such transformations.

Charge Distribution and Electronic Descriptors

Beyond atomic charges, various electronic descriptors can be calculated to quantify the reactivity of the molecule. These are often derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 2: Key Electronic Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the molecule's electrophilic character. |

These descriptors, derived from DFT calculations, provide a quantitative basis for comparing the reactivity of this compound with other related compounds. nih.govrsc.org For example, a lower HOMO-LUMO gap would imply that the molecule is more easily excited and potentially more reactive.

Advanced Applications in Organic Synthesis

Role as Chiral Building Blocks and Precursors for Enantioselective Synthesis

The indoline (B122111) framework is a well-established privileged scaffold in medicinal chemistry, and when chirality is introduced, its value as a building block for drug discovery is significantly enhanced. 4-Fluoro-2,3-dihydro-1H-indol-7-amine, being a chiral molecule, can serve as a crucial precursor in enantioselective synthesis, providing access to optically pure compounds with specific biological activities.

The presence of the primary amine at the 7-position offers a classical handle for chiral resolution. Diastereomeric salts can be formed by reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. These diastereomers, possessing different physical properties, can then be separated by fractional crystallization, allowing for the isolation of the individual enantiomers of this compound.

Furthermore, this compound is a valuable substrate for asymmetric catalysis. The development of enantioselective catalytic methods, such as the Fischer indole (B1671886) synthesis catalyzed by chiral phosphoric acids, showcases the ability to construct chiral indole-related structures with high enantiomeric excess. sciencedaily.com Similar strategies could be envisioned for the derivatization of this compound, where the amino group or the indoline nitrogen is functionalized under the control of a chiral catalyst. The introduction of fluorine is a known strategy in the development of fluorinated indolizidinone derivatives, where it can influence the molecule's properties and stereochemical outcome of reactions. nih.gov The synthesis of such fluorinated, stereochemically defined scaffolds is of high interest. nih.gov

Scaffold for the Synthesis of Complex Molecules and Natural Product Analogues

The unique substitution pattern of this compound—featuring a fluorine atom, an aromatic amine, and a dihydroindole core—makes it an exceptionally useful scaffold for constructing complex molecules and analogues of natural products. The indole and indoline skeletons are central to a vast number of indole alkaloids, which exhibit a wide range of biological activities. rsc.org Synthetic chemists are constantly developing new strategies to access these complex architectures. rsc.orggrantome.com

The fluorine atom at the C-4 position can significantly enhance the pharmacological profile of a molecule by improving metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govossila.com The 7-amino group serves as a versatile point for diversification, allowing for the attachment of various side chains and building blocks through amide bond formation, alkylation, or other coupling reactions.

This scaffold can be envisioned as a key component in the synthesis of kinase inhibitors, a major class of therapeutics. Many kinase inhibitors feature a heterocyclic core, such as quinazoline (B50416), which can be bioisosterically replaced with or built upon an indoline framework. nih.govnih.gov For example, the core structure could be elaborated to mimic the quinazoline moiety found in potent inhibitors of kinases like KIT and Aurora B. nih.govnih.gov The synthesis of various natural products and biologically active compounds often relies on the strategic use of such functionalized heterocyclic building blocks. grantome.comnih.gov

Below is a table of representative complex molecule classes that could potentially be synthesized using the this compound scaffold.

| Complex Molecule Class | Potential Synthetic Utility of the Scaffold | Representative Core Structures |

| Kinase Inhibitors | The 7-amino group can be acylated or used as a nucleophile to build larger, more complex structures targeting the ATP-binding site of kinases. The 4-fluoro substituent can enhance binding and improve pharmacokinetic properties. | Quinazoline, Pyrazolopyrimidine |

| Natural Product Analogues | The indoline core is present in many alkaloids. The fluorine and amine groups allow for the creation of novel analogues with potentially improved or altered biological activity. | Indole Alkaloids, Spiroindolines |

| GPCR Ligands | The aromatic and amine features of the scaffold are suitable for interacting with G-protein coupled receptors. The structure can be modified to target specific receptors, such as cannabinoid receptors. | Indazole, Carboxamide |

Development of Novel Synthetic Methodologies Utilizing the Indoline Amine Moiety

The reactivity of the this compound moiety can also drive the development of new synthetic methods. The electron-rich aromatic ring and the nucleophilic amino group are ripe for exploration in various chemical transformations.

A particularly promising area is the use of the 7-amino group as a directing group in C–H activation reactions. This strategy allows for the selective functionalization of the C-6 position of the indoline ring, a position that might be difficult to access through classical electrophilic aromatic substitution. Transition-metal catalysis, particularly with rhodium or palladium, has been successfully employed for the C–H activation of aminopyridines and other nitrogen-containing heterocycles. rsc.orgresearchgate.net Similar methodologies could be developed for 7-aminoindolines, enabling the introduction of aryl, alkyl, or other groups at the C-6 position, thereby rapidly increasing molecular complexity. Organocatalytic C-H activation is also an emerging field that could be applied. beilstein-journals.org

The 7-amino group can also be transformed into a wide array of other functional groups. For instance, diazotization followed by Sandmeyer or related reactions could introduce halides, cyano, or hydroxyl groups. Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, could be employed to form new carbon-nitrogen or carbon-carbon bonds at the 7-position. researchgate.net Furthermore, new methods for the synthesis of indoles and indolines are continually being developed, including palladium-catalyzed intramolecular C-H amination. nih.gov The unique electronic properties conferred by the 4-fluoro substituent could influence the regioselectivity and efficiency of these novel synthetic transformations.

The exploration of these synthetic avenues will not only provide access to a diverse range of novel compounds based on the this compound scaffold but also contribute to the broader toolkit of synthetic organic chemistry.

Q & A

Basic Research: Synthesis and Structural Characterization

Q: What are the recommended synthetic routes for 4-fluoro-2,3-dihydro-1H-indol-7-amine, and how can its purity be validated? A: The synthesis typically involves multi-step reactions starting with fluorinated indole precursors. For example, a method analogous to the preparation of triazoloquinoline-urea derivatives (as seen in ) could be adapted, using 4-fluoro-2,3-dihydro-1H-indene intermediates and amination agents like NH₃ or protected amines. Purity validation requires HPLC (≥95% purity) coupled with mass spectrometry (MS) for molecular weight confirmation (m/z ~180.2 g/mol). Structural characterization should include ¹H/¹³C NMR to confirm fluorine-induced deshielding effects and amine proton signals .

Basic Research: Physicochemical Profiling

Q: How can researchers determine the compound’s stability under varying pH and temperature conditions? A: Accelerated stability studies using buffers (pH 1–13) and thermal analysis (DSC/TGA) are critical. For example, indole derivatives with fluorine substituents (e.g., ) often show enhanced thermal stability due to electron-withdrawing effects. Solubility in polar solvents (DMSO, ethanol) can be quantified via UV-Vis spectroscopy, while logP values (~1.5–2.0) should be calculated using reversed-phase HPLC .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q: How does fluorination at the 4-position influence the compound’s bioactivity compared to chloro or bromo analogs? A: Fluorine’s electronegativity and small atomic radius enhance membrane permeability and metabolic stability compared to bulkier halogens. For instance, 4-chloro-indole derivatives ( ) exhibit lower lipophilicity (logP ~2.5) and altered binding kinetics. Comparative SAR studies should use enzymatic assays (e.g., kinase inhibition in ) to quantify potency shifts. Computational docking (e.g., AutoDock Vina) can model fluorine’s impact on target interactions .

Advanced Research: Biological Target Identification

Q: What methodologies are effective for identifying potential biological targets of this compound? A: High-throughput screening (HTS) against kinase libraries (e.g., RIPK1 in ) or GPCR panels is recommended. Fluorescence polarization assays can measure binding affinity (Kd), while CRISPR-Cas9 gene editing can validate target relevance in cellular models. For example, indazole derivatives () show affinity for apoptotic pathways, suggesting similar mechanisms for this compound .

Advanced Research: Resolving Data Contradictions

Q: How should researchers address discrepancies in cytotoxicity data across different cell lines? A: Orthogonal assays (e.g., SRB for protein content in , Annexin V/PI for apoptosis) and dose-response curve normalization (IC₅₀ values) are essential. Contradictions may arise from cell-specific metabolic differences or off-target effects. Meta-analysis of fluorinated indoles (e.g., ) can identify trends in selective toxicity. Statistical tools like Grubbs’ test should exclude outliers .

Advanced Research: Computational Modeling

Q: What computational strategies predict the compound’s interaction with biological targets? A: Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations (e.g., Gaussian 09) model fluorine’s electronic effects. Docking studies using RIPK1 crystal structures (PDB: 7F3 in ) can predict binding modes. ADMET predictors (e.g., SwissADME) estimate bioavailability and blood-brain barrier penetration .

Advanced Research: Synthetic Scale-Up Challenges

Q: What are the critical factors for scaling up synthesis while maintaining yield and purity? A: Continuous flow reactors (as in ) improve reaction control for fluorination steps. Key parameters include temperature (≤80°C to prevent decomposition) and catalyst loading (e.g., Pd/C for hydrogenation). Process analytical technology (PAT) like in-line FTIR monitors intermediate formation. Purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures ≥90% yield .

Advanced Research: In Vitro/In Vivo Translation

Q: How can in vitro findings for this compound be translated to in vivo models? A: Pharmacokinetic (PK) studies in rodents should measure Cmax, T½, and bioavailability. For example, fluorinated indazoles () show improved plasma stability due to reduced CYP450 metabolism. Orthotopic tumor models (e.g., B16 melanoma in ) validate antimetastatic activity. Microdosing with ¹⁸F-labeled analogs enables PET imaging for biodistribution analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.